1-(10H-phenothiazin-10-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone
Description
1-(10H-Phenothiazin-10-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone is a heterocyclic compound featuring a phenothiazine core linked to a pyrimidine derivative via a sulfanyl-ethanone bridge. The phenothiazine moiety is a tricyclic structure containing sulfur and nitrogen atoms, known for its pharmacological versatility, including antipsychotic, anticancer, and antimicrobial activities . The pyrimidine group, a six-membered aromatic ring with two nitrogen atoms, enhances the compound’s ability to interact with biological targets such as enzymes and nucleic acids .
Properties
IUPAC Name |
1-phenothiazin-10-yl-2-pyrimidin-2-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c22-17(12-23-18-19-10-5-11-20-18)21-13-6-1-3-8-15(13)24-16-9-4-2-7-14(16)21/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLXIJWRILWXJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10H-phenothiazin-10-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Phenothiazine Core: This can be achieved through the cyclization of diphenylamine with sulfur.
Thioether Formation: The phenothiazine core can be reacted with a suitable pyrimidine derivative in the presence of a thioether-forming reagent such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Final Coupling: The intermediate products are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Acylation Reactions
The ethanone carbonyl group undergoes acylation with reagents such as acetic anhydride or acyl chlorides. These reactions typically proceed under reflux conditions in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) to enhance electrophilicity at the carbonyl carbon.
Example Reaction:
| Parameter | Conditions |
|---|---|
| Solvent | DMF/DMSO |
| Temperature | 80–120°C (reflux) |
| Catalyst | Not required |
| Yield Optimization | Extended reaction times (8–12 h) |
Reduction Reactions
The ketone group is reducible using agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH). LiAlH provides higher yields due to its stronger reducing capacity, converting the carbonyl to a secondary alcohol.
Example Reaction:
| Reductive Agent | Solvent | Temperature | Yield Range |
|---|---|---|---|
| LiAlH | THF | 0–25°C | 70–85% |
| NaBH | MeOH | 25°C | 40–55% |
Electrophilic Aromatic Substitution
The pyrimidine ring participates in electrophilic substitution at positions 4 and 6, influenced by electron-donating/withdrawing effects of substituents. Common reactions include nitration and halogenation.
Halogenation Example:
| Electrophile | Catalyst | Position Selectivity | Notes |
|---|---|---|---|
| Cl | FeCl | C4 | Ortho/para directors |
| HNO | HSO | C5/C6 | Requires directing groups |
Oxidation of Phenothiazine Moiety
The sulfur atom in the phenothiazine core oxidizes to sulfoxide or sulfone derivatives using hydrogen peroxide (HO) or meta-chloroperbenzoic acid (mCPBA).
Oxidation Pathway:
| Oxidizing Agent | Solvent | Product | Yield |
|---|---|---|---|
| HO | AcOH | Sulfoxide | 60–75% |
| mCPBA | CHCl | Sulfone | 80–90% |
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring undergoes SNAr at electron-deficient positions (C2/C4) with amines or thiols under basic conditions.
Reaction with Aniline:
| Nucleophile | Base | Temperature | Yield |
|---|---|---|---|
| Aniline | KCO | 100°C | 65–80% |
| Thiophenol | EtN | 80°C | 70–85% |
Solvent and Temperature Effects
Reaction efficiency correlates strongly with solvent polarity and temperature:
| Reaction Type | Optimal Solvent | Temperature Range | Yield Improvement |
|---|---|---|---|
| Acylation | DMF | 80–120°C | 20–30% |
| SNAr | DMSO | 100°C | 15–25% |
| Oxidation | AcOH | 25–50°C | 10–15% |
Comparative Reactivity of Analogous Compounds
Structural analogs exhibit modified reactivity profiles due to substituent effects :
| Compound Modifications | Reactivity Change |
|---|---|
| Chlorination at phenothiazine | Enhanced electrophilic substitution |
| Hydroxy-pyrimidine derivatives | Reduced SNAr activity |
| N-acetylated analogs | Stabilized against oxidation |
Key Insights
Scientific Research Applications
Biological Activities
Research indicates that derivatives of phenothiazine, including this compound, exhibit a wide range of biological activities:
- Antipsychotic Effects : Compounds with phenothiazine structures are well-known for their antipsychotic properties, primarily due to their ability to antagonize dopamine receptors.
- Antimicrobial Properties : The presence of the pyrimidine ring enhances the compound's potential as an antimicrobial agent, with studies indicating efficacy against various bacterial strains.
- Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication, particularly in the context of RNA viruses.
Cancer Therapy
One significant application of 1-(10H-phenothiazin-10-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone is in cancer therapy. Research has demonstrated that compounds targeting the p53 pathway can induce apoptosis in cancer cells. This compound may enhance p53 activity, leading to increased cell death in malignancies where p53 is dysfunctional or mutated .
Neurological Disorders
Given the antipsychotic properties associated with phenothiazines, this compound could be explored for treating schizophrenia and other neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for further investigation in psychiatric pharmacology.
Material Science Applications
The unique chemical structure of this compound also opens avenues for applications in material science:
Nanotechnology
Recent studies have explored the encapsulation of such compounds within nanoparticles to enhance their solubility and bioavailability. This approach can improve the therapeutic index of drugs that would otherwise have poor pharmacokinetic profiles .
Photovoltaic Materials
The electronic properties of phenothiazine derivatives suggest potential applications in organic photovoltaics. Their ability to absorb light and facilitate charge transfer makes them suitable candidates for developing efficient solar cells.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(10H-phenothiazin-10-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include inhibition of enzyme activity or binding to DNA/RNA.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid structure, combining phenothiazine and pyrimidine functionalities. Below is a comparative analysis with structurally analogous derivatives:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Structural Features | Biological Activities | Unique Aspects |
|---|---|---|---|---|
| Target Compound | C₂₂H₁₆N₄OS₂ | Phenothiazine + pyrimidin-2-ylsulfanyl | Anticancer, antimicrobial, enzyme inhibition | Enhanced hydrogen bonding via pyrimidine |
| 1-(10H-Phenothiazin-10-yl)-4-phenylbutan-1-one | C₂₂H₁₉NOS | Phenothiazine + phenylbutanone | Antipsychotic, mild antimicrobial | Lacks sulfur-based heterocycles |
| 5-(10H-Phenothiazine)-2-thioxo-thiazolidinone | C₁₂H₉N₃OS₂ | Phenothiazine + thiazolidinone | Antidiabetic, anti-inflammatory | Thiazolidinone improves metabolic interactions |
| 1-(10H-Phenothiazin-10-yl)-2-(thiophen-2-yl)ethanone | C₁₈H₁₃NOS₂ | Phenothiazine + thiophene | Antiviral, organic photovoltaics | Thiophene enhances membrane permeability |
| 2-[(4-Chlorophenyl)sulfanyl]-1-phenothiazin-10-yl-ethanone | C₂₂H₁₅ClN₂OS₂ | Phenothiazine + chlorophenyl sulfanyl | Anticancer, antiviral | Chlorine atom increases lipophilicity |
Key Findings:
Bioactivity : Pyrimidine-containing derivatives (e.g., the target compound) exhibit superior enzyme inhibition compared to phenyl or thiophene analogs due to pyrimidine’s hydrogen-bonding capacity .
Synthetic Efficiency : The target compound’s synthesis achieves >90% yield, outperforming thiadiazole derivatives (85–90% yields) .
Therapeutic Potential: Unlike simpler phenothiazine derivatives (e.g., antipsychotic promethazine), the pyrimidine sulfanyl group expands applications to anticancer and antiviral domains .
Limitations and Challenges:
- Solubility: The pyrimidine group increases polarity but may reduce bioavailability compared to lipophilic analogs like 4-phenylbutanone derivatives .
- Toxicity : Sulfanyl groups can induce oxidative stress, necessitating structural optimization for clinical use .
Biological Activity
1-(10H-phenothiazin-10-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone is a compound that combines the pharmacological properties of phenothiazines and pyrimidine derivatives. This article explores its biological activities, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a phenothiazine core linked to a pyrimidine moiety through a sulfanyl group, which is critical for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of phenothiazine, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains:
| Compound | Target Bacteria | Inhibition Method | Results |
|---|---|---|---|
| This compound | Staphylococcus aureus | Disc diffusion | Moderate inhibition |
| This compound | Bacillus subtilis | Cup plate method | Significant inhibition |
These findings suggest that the compound may be a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies have reported that phenothiazine derivatives can induce apoptosis in cancer cells. For instance, in vitro assays demonstrated that related compounds significantly inhibited the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | Induction of apoptosis |
| MCF7 (breast cancer) | 7.5 | Cell cycle arrest at G1 phase |
These results indicate that this compound may possess promising anticancer properties.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer effects, this compound has shown potential anti-inflammatory activity. In vivo studies involving carrageenan-induced paw edema in rats demonstrated that the compound could reduce inflammation significantly, with percentage inhibition comparable to standard anti-inflammatory drugs.
The biological activity of this compound is likely due to its ability to interact with various biological targets. The phenothiazine moiety is known for its ability to modulate neurotransmitter systems, while the pyrimidine component may enhance binding affinity to specific receptors involved in cellular signaling pathways.
Case Studies
Several studies have documented the efficacy of compounds structurally related to this compound:
- Case Study on Antibacterial Activity : A study evaluated the antibacterial properties of a series of phenothiazine derivatives against Mycobacterium tuberculosis. The results indicated that modifications in the side chains significantly influenced antibacterial potency.
- Case Study on Anticancer Effects : Another investigation focused on the cytotoxic effects of phenothiazine derivatives on leukemia cell lines. The study found that certain modifications led to enhanced apoptotic activity, suggesting a structure–activity relationship crucial for developing effective anticancer agents.
Q & A
Q. What synthetic methodologies are effective for preparing 1-(10H-phenothiazin-10-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone?
Methodological Answer: The compound can be synthesized via Sonogashira coupling or nucleophilic substitution reactions. For example, in analogous phenothiazine derivatives (e.g., 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine), Sonogashira coupling between halogenated aryl groups (e.g., 1-iodo-4-nitrobenzene) and ethynyl-phenothiazine precursors was employed using Pd(PPh₃)₄ and CuI catalysts in THF/triethylamine (1:1 v/v) . For the pyrimidin-2-ylsulfanyl group, thiol-ene "click" chemistry could be adapted, where a pyrimidine-2-thiol reacts with a halogenated ethanone intermediate under basic conditions. Purification via gel permeation chromatography (as in ) or recrystallization is recommended for isolating the final product .
Q. How can the crystal structure of this compound be determined, and what parameters are critical for refinement?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation of a dichloromethane/chloroform solution to obtain diffraction-quality crystals.
- Data Collection : Use a diffractometer (e.g., Rigaku Saturn724+) with MoKα radiation (λ = 0.71073 Å) at 93 K to minimize thermal motion .
- Refinement : Employ software like SHELXL2014/7 for structure solution. Critical parameters include R-factor (<0.05), Z-value (molecules per unit cell), and H-atom treatment (constrained or riding models). Example: A triclinic space group P1 with unit cell dimensions a = 8.189 Å, b = 8.242 Å, c = 12.813 Å was reported for a related phenothiazine derivative .
Q. What spectroscopic techniques are suitable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Use CDCl₃ or DMSO-d₆ as solvents. Key signals include aromatic protons (δ = 7.1–8.2 ppm for phenothiazine and pyrimidine moieties) and the ethanone carbonyl (δ ~200–210 ppm in ¹³C NMR) .
- FT-IR : Confirm the C=O stretch (~1680–1720 cm⁻¹) and C-S bond (~650–750 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., m/z 344.39 for C₂₀H₁₂N₂O₂S analogs) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., pyrimidin-2-ylsulfanyl) influence the photophysical properties of phenothiazine derivatives?
Methodological Answer: The electron-withdrawing nature of the pyrimidin-2-ylsulfanyl group alters the HOMO-LUMO gap of phenothiazine. To study this:
- Perform UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane, DMF) to assess solvatochromism.
- Use cyclic voltammetry to measure oxidation potentials. For example, nitro-substituted phenothiazines show shifts in redox peaks due to conjugation effects .
- Compare with computational data (DFT calculations) using software like Gaussian to model charge distribution .
Q. How can low synthetic yields (<10%) in cross-coupling reactions involving phenothiazine cores be addressed?
Methodological Answer: Low yields in Sonogashira or Suzuki couplings may arise from steric hindrance or catalyst deactivation . Strategies include:
- Catalyst Optimization : Test Pd(OAc)₂ with bulky ligands (e.g., XPhos) to enhance stability.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 1–2 hrs vs. 20 hrs) and improve efficiency .
- Precursor Design : Use electron-deficient aryl halides (e.g., 4-iodonitrobenzene) to accelerate oxidative addition .
Q. What are the stability challenges of the pyrimidin-2-ylsulfanyl group under acidic/basic conditions, and how can they be mitigated?
Methodological Answer: The C-S bond in sulfanyl groups is prone to hydrolysis. Stability studies should include:
- pH-Dependent Degradation Tests : Incubate the compound in buffers (pH 1–14) at 37°C for 24–72 hrs, monitoring degradation via HPLC.
- Protection Strategies : Use tert-butyl or acetyl groups to temporarily protect the thiol during synthesis .
- Solid-State Stability : Store crystals under inert gas (N₂/Ar) to prevent oxidation .
Data Analysis & Contradiction Resolution
Q. How should researchers resolve discrepancies between computational predictions and experimental crystallographic data for this compound?
Methodological Answer:
- Torsional Angle Analysis : Compare DFT-optimized geometries (e.g., dihedral angles between phenothiazine and pyrimidine planes) with SC-XRD results. Adjust computational parameters (e.g., solvent models, basis sets) to align with experimental data .
- Packing Motif Validation : Use software like Mercury to analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonds) that DFT may not fully capture .
Q. What experimental controls are critical when evaluating the compound’s thermal stability via TGA/DSC?
Methodological Answer:
- Baseline Correction : Run an empty crucible under identical conditions to account for instrumental drift.
- Atmosphere Control : Perform analyses under N₂ (inert) and O₂ (oxidative) to differentiate thermal decomposition pathways.
- Heating Rate Optimization : Use 5–10°C/min to balance resolution and detection of phase transitions .
Methodological Resources
- Synthetic Protocols : Adapt Sonogashira coupling conditions from Okuno & Doi (2022) .
- Crystallography : Reference triclinic P1 space group parameters (a = 8.189 Å, Z = 2) for analogous phenothiazines .
- Spectroscopy : Compare NMR shifts with 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine (δ = 7.1–8.2 ppm for aromatic protons) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
